N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide
Description
This compound is a substituted pyrrole acetamide derivative featuring a cyclopentyl group at the 1-position, dimethyl groups at the 4- and 5-positions, and a 4-methylphenylsulfonyl (tosyl) substituent at the 3-position of the pyrrole ring. The acetamide moiety is attached to the 2-position.
Properties
Molecular Formula |
C20H26N2O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-13-9-11-18(12-10-13)26(24,25)19-14(2)15(3)22(17-7-5-6-8-17)20(19)21-16(4)23/h9-12,17H,5-8H2,1-4H3,(H,21,23) |
InChI Key |
VCZCYUYTRFPZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C3CCCC3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the cyclopentyl and dimethyl groups, and finally the attachment of the sulfonyl group. Common reagents used in these reactions include cyclopentanone, methyl iodide, and sulfonyl chloride. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The unique structure of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide makes it a candidate for drug development. It has been investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases.
Potential Mechanisms Include:
- Protein Inhibition : The sulfonamide group may inhibit enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes.
- Nucleic Acid Interaction : The furan moiety may bind to DNA or RNA, influencing gene expression or replication.
Materials Science
Due to its stability and functional groups, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with tailored functionalities.
Research indicates that this compound exhibits diverse biological activities. Preliminary studies suggest interactions with molecular targets that could lead to therapeutic applications:
| Activity Area | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of inflammatory pathways |
| Anticancer | May interact with proteins involved in cancer progression |
| Neurotransmission | Possible modulation of neurotransmitter systems |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Inhibition Studies : Investigations into its ability to inhibit COX enzymes have shown promise for anti-inflammatory applications.
- Molecular Docking : In silico studies have suggested that the compound may serve as a lead for further optimization in drug development targeting specific pathways.
- Biological Assays : Experimental assays have demonstrated its effects on cell lines relevant to cancer research.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural features and functional group variations among related compounds:
Key Observations:
- Core Heterocycles: The target pyrrole-based compound differs from pyrazole (), dihydro-pyrazole (), and thieno-pyrimidine () analogs. Pyrroles generally exhibit aromatic stabilization and moderate dipole moments, influencing binding affinity in biological systems.
- Sulfonyl vs. Sulfanyl/Sulfonamide Groups : The 4-methylphenylsulfonyl group in the target compound may enhance metabolic stability compared to sulfanyl () or simple acetamide () derivatives.
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : The sulfonyl group in the target compound may form strong hydrogen bonds (e.g., S=O⋯H-N), as seen in , where amide groups create R₂²(10) dimer motifs .
- Melting Points : Sulfonyl-containing analogs (e.g., ) often exhibit higher melting points (>250°C) due to strong intermolecular interactions, compared to simpler acetamides (e.g., , m.p. 473–475 K).
Biological Activity
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide (CAS Number: 1010928-76-3) is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 388.5 g/mol. The compound features a pyrrole ring, a cyclopentyl group, and a methylphenylsulfonyl moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1010928-76-3 |
This compound is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes or proteins, inhibiting their function.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Interaction with Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular proliferation.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Anticancer Potential
In vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study on structurally related compounds demonstrated that certain pyrrole derivatives can inhibit tumor growth by targeting specific oncogenic pathways .
Neuroprotective Effects
Emerging evidence suggests that the compound may also have neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Sulfonamide Group | Essential for enzyme inhibition |
| Cyclopentyl Group | Enhances lipophilicity and receptor binding |
| Pyrrole Ring | Contributes to overall stability and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
